6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a cyclization reaction involving an appropriate phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The 2-fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorophenol and a suitable leaving group on the chromen-4-one core.
Ethylation and Hydroxylation: The ethyl group can be introduced through an alkylation reaction, and the hydroxyl group can be added via a hydroxylation reaction using appropriate reagents and conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or ether bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen-4-one derivatives.
Hydrolysis: Formation of phenols and carboxylic acids.
Scientific Research Applications
6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or bioavailability.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydroxyl and trifluoromethyl groups contribute to its overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl acetate
- 6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Uniqueness
Compared to similar compounds, 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one stands out due to the presence of the hydroxyl group at the 7th position, which enhances its biological activity and potential therapeutic applications. The trifluoromethyl group further contributes to its unique properties, such as increased metabolic stability and improved pharmacokinetic profile.
Properties
Molecular Formula |
C18H12F4O4 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C18H12F4O4/c1-2-9-7-10-14(8-12(9)23)26-17(18(20,21)22)16(15(10)24)25-13-6-4-3-5-11(13)19/h3-8,23H,2H2,1H3 |
InChI Key |
AWCPQOLLTORCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=CC=C3F)C(F)(F)F |
Origin of Product |
United States |
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